molecular formula C11H17NO3 B13297830 2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol

2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol

Cat. No.: B13297830
M. Wt: 211.26 g/mol
InChI Key: KPPQBZJKUBPMLL-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol is an organic compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a methoxy group and an aminoethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.

    Substitution: The methoxy and aminoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol
  • 2-Methoxy-6-{[(4-methylphenyl)imino]methyl}phenol

Uniqueness

2-Methoxy-6-{[(2-methoxyethyl)amino]methyl}phenol is unique due to its specific functional groups and their arrangement on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-methoxy-6-[(2-methoxyethylamino)methyl]phenol

InChI

InChI=1S/C11H17NO3/c1-14-7-6-12-8-9-4-3-5-10(15-2)11(9)13/h3-5,12-13H,6-8H2,1-2H3

InChI Key

KPPQBZJKUBPMLL-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=C(C(=CC=C1)OC)O

Origin of Product

United States

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